molecular formula C7H8N2O B068481 2-(Pyrimidin-2-yl)propanal CAS No. 191726-00-8

2-(Pyrimidin-2-yl)propanal

Cat. No.: B068481
CAS No.: 191726-00-8
M. Wt: 136.15 g/mol
InChI Key: CJPOPRVIBYLJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-2-yl)propanal is an organic compound featuring a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a propanal chain. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines the electronic properties of pyrimidine with the versatility of an aldehyde group.

Properties

CAS No.

191726-00-8

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2-pyrimidin-2-ylpropanal

InChI

InChI=1S/C7H8N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-6H,1H3

InChI Key

CJPOPRVIBYLJHY-UHFFFAOYSA-N

SMILES

CC(C=O)C1=NC=CC=N1

Canonical SMILES

CC(C=O)C1=NC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-(Pyrimidin-2-yl)propanal and three structurally related compounds, emphasizing functional groups, physicochemical properties, and applications.

Table 1: Key Properties of 2-(Pyrimidin-2-yl)propanal and Analogues

Compound Name CAS Number Functional Groups Similarity Score* Key Properties/Applications
2-(Pyrimidin-2-yl)propanal Not provided Aldehyde, pyrimidine Reference High reactivity (aldehyde), synthetic intermediate
2-Methyl-3-(pyrimidin-2-yl)propanoic acid 936643-76-4 Carboxylic acid, pyrimidine 0.90 Enhanced solubility (polar acid group), potential drug precursor
3-(Pyrimidin-2-yl)-2-(pyrimidin-2-ylmethyl)propanoic acid 66621-73-6 Carboxylic acid, dual pyrimidine 0.88 Increased steric hindrance, lower volatility, antimicrobial applications
1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid 1427022-89-6 Carboxylic acid, cyclopropane, pyrimidine 0.85 Rigid structure (cyclopropane), enzyme inhibition studies

*Similarity scores calculated based on structural and functional overlap with 2-(Pyrimidin-2-yl)propanal .

Key Observations:

Reactivity : The aldehyde group in 2-(Pyrimidin-2-yl)propanal distinguishes it from carboxylic acid-containing analogues (e.g., 936643-76-4). Aldehydes are more electrophilic, enabling faster nucleophilic additions (e.g., Schiff base formation), whereas carboxylic acids are better suited for salt formation or esterification .

Solubility : Carboxylic acid derivatives exhibit higher aqueous solubility due to ionization, making them preferable in pharmaceutical formulations. In contrast, the aldehyde in 2-(Pyrimidin-2-yl)propanal may limit solubility but enhance membrane permeability .

Steric and Electronic Effects : Compounds with dual pyrimidine groups (e.g., 66621-73-6) or cyclopropane rings (e.g., 1427022-89-6) show increased steric hindrance, reducing reactivity but improving binding specificity in biological targets .

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